molecular formula C12H14N2O B8330410 (1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B8330410
M. Wt: 202.25 g/mol
InChI Key: KPARCOTXXIOMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859007

Procedure details

To a stirring solution of 833 mg (3.61 mmol) of 2-Benzyl-5-methyl-2H-pyrazole-3-carboxylic acid methyl ester, prepared as in Part B, in 5 mL of THF at 0° C. is added dropwise over 5 min a solution of 5.5 mL (5.5 mmol, 1.5 equiv) of a 1.0M solution of LiAlH4 in THF. The resulting solution is stirred at RT for 48 h. The reaction mixture is cooled to 0° C. and worked up by carefully quenching first with 0.20 mL of H2O, then 0.20 mL of 15% NaOH, then 0.60 mL of H2O. The resulting slurry is filtered and the filter cake triturated with 20 mL EtOAc and refiltered. The filtrates were combined, dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by Kugelrohr distillation gave 710 mg of (2-Benzyl-5-methyl-2H-pyrazol-3yl) methanol as a clear oil: 1H NMR (CDCl3, 300 MHz) δ7.41-7.29 (m, 3H), 7.16 (m, 2H), 6.07 (s, 1H), 5.37 (s, 2H), 4.55 (s, 2H), 2.30 (s, 3H); low resolution MS (FAB)m/e 203 (MH+).
Quantity
833 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=[C:8]([CH3:10])[CH:9]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:11]([N:6]1[C:5]([CH2:3][OH:2])=[CH:9][C:8]([CH3:10])=[N:7]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
833 mg
Type
reactant
Smiles
COC(=O)C=1N(N=C(C1)C)CC1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
by carefully quenching first with 0.20 mL of H2O
FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
CUSTOM
Type
CUSTOM
Details
the filter cake triturated with 20 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material
DISTILLATION
Type
DISTILLATION
Details
by Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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